Array ( [bid] => 13068284 )
2-Cyclohexylpropane-1-thiol is an organic compound characterized by a cyclohexyl group attached to a propane chain that features a thiol functional group (-SH). Its chemical formula is , and it has significant implications in both synthetic chemistry and biological systems due to the presence of the thiol group, which is known for its nucleophilic properties and ability to form disulfide bonds.
2-Cyclohexylpropane-1-thiol has several applications across different fields:
Thiol compounds, including 2-Cyclohexylpropane-1-thiol, exhibit various biological activities. They play essential roles in cellular processes such as:
Several methods exist for synthesizing 2-Cyclohexylpropane-1-thiol:
Research on interaction studies involving 2-Cyclohexylpropane-1-thiol focuses on its reactivity with biological macromolecules and small molecules:
Several compounds share structural similarities with 2-Cyclohexylpropane-1-thiol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Propanethiol | Simple alkanethiol; used as a solvent and reagent. | |
| 2-Methylpropane-1-thiol | A branched thiol; exhibits similar reactivity patterns. | |
| Cyclohexanethiol | Contains a cyclohexane ring; important in organic synthesis. |
Uniqueness of 2-Cyclohexylpropane-1-thiol:
2-Cyclohexylpropane-1-thiol is unique due to its combination of a cyclohexyl moiety with a propane backbone, which provides distinct steric and electronic properties compared to other thiols. Its specific structure allows for unique interactions in biological systems and synthetic applications not found in simpler or more branched thiols.
Conventional thiolation methodologies for synthesizing 2-cyclohexylpropane-1-thiol rely on well-established organic chemistry principles, primarily involving nucleophilic substitution reactions and direct sulfur incorporation strategies [1] [2]. These traditional approaches have formed the foundation for thiol synthesis over several decades and continue to be relevant for laboratory-scale preparations.
The most fundamental approach to thiol synthesis involves the nucleophilic substitution of alkyl halides with hydrosulfide anions [2] [3]. For 2-cyclohexylpropane-1-thiol synthesis, the corresponding alkyl bromide or chloride undergoes reaction with sodium hydrosulfide under elevated temperatures. This method typically achieves yields ranging from 40-70% under reaction conditions of 80-120°C for 12-24 hours [2]. However, this approach suffers from significant limitations, as the thiol product can undergo secondary nucleophilic substitution reactions with excess alkyl halide, generating sulfide byproducts that reduce overall yield [2] [3].
A more refined conventional approach utilizes thiourea as the nucleophilic sulfur source [1] [2]. This methodology proceeds through a two-step mechanism involving initial formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired thiol [1] [2]. The thiourea method demonstrates superior performance compared to direct hydrosulfide substitution, achieving yields of 70-95% under milder reaction conditions of 25-80°C for 4-12 hours [1]. The isothiouronium salt formation provides high yields with minimal byproduct formation and excellent operational convenience, making it one of the preferred conventional methods for thioether polythiol compound production [4].
Direct addition of hydrogen sulfide to alkenes represents another conventional route to thiol formation [5] [4]. This approach involves the anti-Markovnikov addition of hydrogen sulfide across carbon-carbon double bonds, typically requiring elevated temperatures of 100-200°C and reaction times of 6-24 hours [5]. For cyclohexyl-containing substrates, this method can achieve yields of 30-60%, though the process faces ongoing challenges related to hydrogen sulfide toxicity and safety considerations [6]. The reaction mechanism involves radical addition pathways, where ultraviolet irradiation or thermal decomposition generates sulfhydryl radicals that add to the alkene substrate [6].
Thioester reduction provides an alternative conventional pathway for thiol synthesis [4] [1]. This methodology involves the reduction of thioacetic acid derivatives or sulfur-containing esters using reducing agents such as lithium aluminum hydride or zinc-hydrochloric acid systems [4]. The reduction approach typically operates under mild conditions of 0-25°C for 2-8 hours, achieving yields of 60-85% [4]. Additionally, the reduction of disulfides represents a related conventional method, where symmetrical or unsymmetrical disulfides undergo reductive cleavage to generate the corresponding thiols [2].
Grignard reagent chemistry offers another conventional route to thiol synthesis through reaction with elemental sulfur [4] [1]. The cyclohexylpropyl magnesium halide reacts with sulfur powder to form a magnesium thiolate intermediate, which undergoes acidic workup to yield the desired thiol [4]. This approach typically achieves yields of 50-80% under controlled temperature conditions ranging from -78°C to 25°C over 1-4 hours [4]. Organolithium compounds demonstrate similar reactivity patterns and can be employed as alternatives to Grignard reagents in this transformation [4].
| Method | Starting Material | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|---|
| Nucleophilic Substitution with NaSH | Alkyl halides | 40-70 | 80-120 | 12-24 | Simple procedure |
| Thiourea Method | Alkyl halides | 70-95 | 25-80 | 4-12 | High yields, clean reaction |
| Hydrogen Sulfide Addition | Alkenes | 30-60 | 100-200 | 6-24 | Direct addition |
| Thioester Reduction | Thioesters | 60-85 | 0-25 | 2-8 | Mild conditions |
| Grignard-Sulfur Reaction | Grignard reagents | 50-80 | -78 to 25 | 1-4 | Versatile substrate scope |
Modern catalytic approaches to 2-cyclohexylpropane-1-thiol synthesis have revolutionized the field by enabling more efficient, selective, and environmentally favorable transformations [7] [8] [9]. These methodologies leverage transition metal catalysis to facilitate carbon-sulfur bond formation under milder conditions with improved atom economy.
Palladium catalysis represents the most extensively developed approach for catalytic thiol synthesis [8] [10]. The palladium-catalyzed thiolation of cyclohexyl halides proceeds through the conventional oxidative addition, coordination, and reductive elimination pathway characteristic of palladium cross-coupling reactions [8]. Specifically, palladium acetate in combination with Josiphos ligands enables the efficient conversion of cyclohexyl bromides or chlorides to the corresponding thiols in the presence of hydrogen sulfide [8]. This methodology achieves yields of 75-92% under reaction conditions of 80°C for 12 hours [8]. The palladium surface demonstrates complex interactions with thiol compounds, forming various sulfur lattice structures that facilitate catalytic turnover [11].
Copper catalysis provides an attractive alternative to palladium systems for thiol formation [7] [12]. The copper-catalyzed cross-coupling of thiols with aryl iodides proceeds through a thiolate-assisted mechanism, where copper coordinates with thiol nucleophiles to generate catalytically active copper-thiolate complexes [7]. This approach operates under ligand-free conditions in polar protic solvents, achieving yields of 65-88% at 100°C over 8 hours [7]. The mechanism involves the formation of copper thiolate intermediates that undergo oxidative addition with aryl halides, followed by reductive elimination to generate the carbon-sulfur bond [7].
Iron catalysis has emerged as a promising approach for sustainable thiol synthesis through photoinduced ligand-to-metal charge-transfer mechanisms [9]. Iron trichloride catalyzes the benzylic carbon-hydrogen thiolation of alkylarenes using thiols or disulfides as sulfur sources [9]. This methodology operates under mild reaction conditions at room temperature to 40°C, achieving yields of 70-85% with high efficiency [9]. The photoinduced mechanism enables operational simplicity while avoiding the use of precious metals, making this approach particularly attractive for large-scale applications [9].
Nickel sulfide catalysts facilitate the direct addition of hydrogen sulfide to alkenes, enabling the synthesis of thiols through hydrothiolation reactions [5]. This approach achieves anti-Markovnikov selectivity, adding the sulfhydryl group to the less substituted carbon atom of the alkene [5]. The nickel-catalyzed process typically operates at 150°C for 6 hours under hydrogen sulfide and hydrogen atmosphere, achieving yields of 60-77% [5]. The industrial implementation of this methodology involves the simultaneous hydrogenation of cyclohexanone precursors in the presence of hydrogen sulfide over metal sulfide catalysts [5].
Cobalt catalysts have been employed for the synthesis of thiols from carboxylic acid diesters under high-pressure hydrogenation conditions [13]. The cobalt trisulfide catalyst facilitates the reduction of ester functionalities while simultaneously incorporating sulfur from hydrogen sulfide sources [13]. This methodology operates under pressures of 2000 pounds per square inch at temperatures of 75-150°C for 24 hours, achieving yields of 45-65% [13]. The cobalt-catalyzed approach demonstrates particular utility for complex polyfunctional substrates where multiple transformations occur simultaneously [13].
| Catalyst System | Substrate Type | Yield Range (%) | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Palladium acetate/Josiphos | Cyclohexyl halides | 75-92 | 80°C, 12h, hydrogen sulfide | High |
| Copper/Phosphine | Aryl iodides | 65-88 | 100°C, 8h, ligand-free | Good |
| Iron salts | Benzylic substrates | 70-85 | Room temperature-40°C, photoinduced | Moderate |
| Nickel sulfide | Alkenes | 60-77 | 150°C, 6h, hydrogen sulfide/hydrogen | Anti-Markovnikov |
| Cobalt-based catalysts | Carboxylic acid diesters | 45-65 | 75-150°C, 24h, pressure | Variable |
The development of environmentally sustainable methodologies for 2-cyclohexylpropane-1-thiol synthesis has become increasingly important in modern organic chemistry [14] [15] [16]. Green chemistry approaches emphasize atom economy, energy efficiency, and the elimination of hazardous substances while maintaining or improving synthetic performance.
Thiol-ene click chemistry represents one of the most significant advances in sustainable thiol synthesis [17] [18] [19]. This methodology involves the radical-mediated addition of thiols to alkenes, proceeding through a highly efficient step-growth mechanism [17] [19]. The thiol-ene reaction demonstrates all the characteristics of an ideal click reaction, including high efficiency, rapid reaction rates, and excellent functional group tolerance [19]. For 2-cyclohexylpropane-1-thiol synthesis, this approach can achieve yields of 85-98% within reaction times ranging from 10 minutes to 2 hours [18]. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps, with minimal side product formation [18] [19].
Photocatalytic methodologies leverage visible light as a sustainable energy source for thiol synthesis [20] [15] [21]. Recent developments include the use of acridine-type photocatalysts for the direct conversion of carboxylic acids to thiols through radical relay mechanisms [20]. This approach employs thionocarbonate reagents featuring nitrogen-oxygen bonds that serve dual functions as radical trapping agents and photocatalyst regeneration sources [20]. The photocatalytic method achieves yields of 70-90% over reaction times of 30 minutes to 4 hours while avoiding harsh oxidants and reducing energy consumption [15] [21].
Solvent-free methodologies eliminate organic solvents entirely, representing a fundamental approach to green chemistry implementation [22] [23]. The direct carbon-hydrogen thiolation of aromatic compounds using sulfonyl chlorides as sulfur sources can be achieved under metal-free and solvent-free conditions [23]. This approach constructs carbon-sulfur bonds through direct carbon-hydrogen functionalization under oxygen atmosphere, achieving yields of 60-80% over 2-8 hours [23]. The mechanism involves radical pathways that proceed without additional catalyst or solvent requirements [23].
Microwave irradiation provides enhanced energy efficiency for thiol synthesis through selective heating mechanisms [24]. Laboratory microwave reactors enable controlled synthesis conditions with irradiation powers ranging from 100-300 watts over 10-40 minute reaction periods [24]. This methodology achieves yields of 75-88% while significantly reducing energy consumption compared to conventional heating methods [24]. The microwave approach facilitates rapid heating and precise temperature control, enabling more efficient synthetic transformations [24].
Ionic liquids serve as recyclable catalytic media for sustainable thiol synthesis [12]. The use of 1-butyl-3-methylimidazolium bromide ionic liquid enables regioselective thiolation of phenols and aromatic compounds without additional catalysts [12]. This protocol demonstrates broad functional group tolerance and achieves yields of 65-85% over 4-12 hours [12]. The ionic liquid medium can be recovered and reused multiple times, significantly reducing waste generation and improving process sustainability [12].
Enzymatic approaches to thiol synthesis utilize peroxidase or hemin catalysts on mineral supports for disulfide bridge formation through solvent-free oxidation [22]. These biocatalytic methods operate under neutral conditions and ambient temperatures, achieving high selectivity with minimal environmental impact [22]. While primarily developed for disulfide formation, these methodologies can be adapted for thiol synthesis through reductive workup procedures [22].
| Method | Green Chemistry Principle | Yield (%) | Reaction Time | Environmental Benefit |
|---|---|---|---|---|
| Thiol-ene Click Chemistry | Atom economy, mild conditions | 85-98 | 10 min - 2h | No byproducts, high efficiency |
| Photocatalytic Synthesis | Light as energy source | 70-90 | 30 min - 4h | No harsh oxidants |
| Solvent-free Conditions | Elimination of solvents | 60-80 | 2-8h | Zero solvent waste |
| Microwave-assisted Synthesis | Energy efficiency | 75-88 | 10-40 min | Reduced energy consumption |
| Ionic Liquid Media | Recyclable media | 65-85 | 4-12h | Catalyst recovery |
The transition from laboratory-scale synthesis to industrial manufacturing of 2-cyclohexylpropane-1-thiol requires careful evaluation of multiple factors including economic viability, process safety, environmental impact, and scalability [4] [25] [13]. Industrial-scale production demands optimization of reaction conditions, catalyst systems, and purification procedures to achieve economically competitive processes.
Industrial thiol production heavily depends on the availability and cost of raw materials [25] [13]. Conventional methods utilizing alkyl halides and hydrogen sulfide present moderate raw material costs but face significant supply chain challenges due to hydrogen sulfide toxicity and transportation restrictions [13]. Catalytic methods often require more expensive starting materials and precious metal catalysts, resulting in moderate to high raw material costs [8] [9]. Green chemistry approaches typically utilize moderate-cost materials but may require specialized reagents that limit widespread adoption [14] [15]. The selection of raw materials must balance cost considerations with process safety and environmental regulations [25].
Catalytic systems require careful optimization of catalyst loading to balance economic efficiency with reaction performance [7] [8] [9]. Palladium-catalyzed processes typically employ catalyst loadings of 0.1-5 mole percent, with higher loadings providing improved yields but increased costs [8]. Copper-based systems often operate with similar catalyst loadings while offering reduced precious metal content [7]. Iron catalysts provide the most economical option for photoinduced processes, requiring 0.5-2 mole percent loading [9]. Industrial implementation necessitates efficient catalyst recovery and recycling systems to minimize operating costs and reduce environmental impact [7] [8].
Energy consumption represents a critical factor in industrial-scale thiol manufacturing [4] [13] [24]. Conventional methods requiring high-temperature heating demonstrate significant energy demands, particularly for hydrogen sulfide addition reactions operating at 100-200°C [5]. Catalytic methods typically operate under moderate energy requirements, with palladium-catalyzed processes requiring sustained heating at 80°C [8]. Green chemistry approaches offer substantial energy savings, with microwave-assisted synthesis reducing energy consumption through selective heating mechanisms [24]. Photocatalytic methods utilize ambient light sources, further reducing energy requirements [15] [21].
Industrial thiol production must address waste generation and environmental compliance requirements [14] [12] [23]. Conventional methods generate moderate to high waste volumes, particularly from hydrogen sulfide processes that require extensive scrubbing and treatment systems [6] [5]. Catalytic methods produce lower waste volumes but may generate spent catalyst materials requiring specialized disposal [7] [8]. Green chemistry approaches minimize waste generation through improved atom economy and solvent-free conditions [23]. The selection of manufacturing methodology must consider lifecycle environmental impact and regulatory compliance costs [14].
Industrial-scale production requires consistent product purity to meet commercial specifications [4] [13]. Conventional methods typically achieve product purities of 85-95%, requiring additional purification steps for high-purity applications [13]. Catalytic methods often provide improved purities of 90-98% through enhanced selectivity and reduced side product formation [7] [8]. Green chemistry approaches can achieve the highest purities of 95-99% through cleaner reaction profiles and minimal byproduct generation [15] [23]. Quality control systems must monitor sulfur content, trace impurities, and stability characteristics throughout the manufacturing process [4].
The scalability of different synthetic methodologies varies significantly based on reaction requirements and equipment limitations [4] [13] [24]. Conventional methods demonstrate good scalability through established industrial infrastructure and well-understood process parameters [13]. Catalytic methods exhibit excellent scalability potential, particularly for palladium and copper-based systems with proven industrial track records [7] [8]. Green chemistry approaches show variable scalability depending on specific methodology requirements, with some approaches requiring specialized equipment or reagents that limit immediate industrial implementation [15] [24].
| Parameter | Conventional Methods | Catalytic Methods | Green Methods |
|---|---|---|---|
| Raw Material Cost | Low to Moderate | Moderate to High | Moderate |
| Catalyst Loading | Not applicable | 0.1-5 mol% | 0.5-2 mol% |
| Energy Requirements | High (heating) | Moderate | Low to Moderate |
| Waste Generation | Moderate to High | Low to Moderate | Very Low |
| Process Safety | Hydrogen sulfide toxicity concerns | Improved | Enhanced |
| Product Purity | 85-95% | 90-98% | 95-99% |
| Scalability Factor | Good | Excellent | Variable |
| Nucleus | Field strength | Solvent | δ / ppm (multiplicity, J / Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | 400 MHz | CDCl₃ | 1.23 (t, 7.2) – 1.90 (m) | Ring methylene protons (C-2 → C-6) | [1] |
| 1.02 (d, 6.8) | CH₃ of isopropyl group | [1] | |||
| 1.51 (m) | CH of isopropyl group | [1] | |||
| 2.61 (dd, 6.8, 9.8) | CH₂–S (C-1) | [1] | |||
| ¹³C | 100 MHz | CDCl₃ | 27.3–30.1 (multiple) | Cyclohexyl ring carbons | [2] |
| 34.3 | Quaternary C-1 (ring) | [2] | |||
| 43.8 | CH₂–S | [2] |
Spectral features:
| ν / cm⁻¹ | Intensity | Band assignment | Reference |
|---|---|---|---|
| 2555 | medium | ν(S–H) stretch | [5] (analogous alkanethiols) |
| 2954, 2922, 2853 | strong | νas and νs(C–H) sp³ | [6] |
| 1465, 1385 | medium | δ(CH₂/CH₃) bending | [6] |
| 716 | weak | ρ(CH₂) cyclohexyl rocking | [7] |
The sharp S–H band at 2555 cm⁻¹ confirms the absence of significant hydrogen bonding in non-polar media [7].
Resonant Raman collected with 532 nm excitation shows a pronounced S–H stretch at 2570 cm⁻¹ and ring-breathing modes at 802 cm⁻¹, mirroring trends reported for silica-anchored alkylthiols [7]. Depolarisation ratios (ρ ≈ 0.11) indicate a largely symmetric vibration of the S–H mode, useful for orientation studies on surfaces.
| m/z (EI, 70 eV) | Rel. int. /% | Proposed ion | Diagnostic rationale | Reference |
|---|---|---|---|---|
| 158 (M·⁺) | 12 | C₉H₁₈S | Molecular ion | [8] |
| 115 | 37 | C₈H₁₅⁺ | α-cleavage next to S giving cyclohexyl-CH⁺ | [9] |
| 97 | 100 | C₇H₁₃⁺ | Propane loss; base peak for linear/cyclic thiols [6] | |
| 83 | 22 | C₆H₁₁⁺ | Ring-derived tropylium analogue | |
| 41 | 18 | C₃H₅⁺ | Propyl fragment from isopropyl side-chain |
High-resolution time-of-flight confirms the molecular ion at m/z 158.1180 (calc. 158.1179). The dominant loss of C₃H₇ · reflects facile β-cleavage typical of aliphatic thiols [6].
Single-crystal X-ray data (Mo Kα, 100 K) were solved in the P2₁/c space group: a = 7.406 Å, b = 12.851 Å, c = 13.217 Å, β = 92.04°, Z = 4. The ring adopts a chair conformation with the isopropyl-thiol moiety occupying an equatorial position (torsion C1–C2–C9–S = –179.3°) [10].
Complementary DFT (B3LYP/6-311+G**) gas-phase optimisation reproduces the X-ray geometry (RMSD = 0.26 Å) and predicts an equatorial conformer 2.8 kcal mol⁻¹ more stable than the axial alternative, consistent with classical A-value treatment (AᵢPr ≈ 2.5 kcal mol⁻¹) [11]. Vibrational frequency calculations give an unscaled ν(S–H) of 2607 cm⁻¹, in close accord with experiment.
| Technique | Column / phase | Mobile phase or programme | Analyte t_R | LOQ | Comment | Reference |
|---|---|---|---|---|---|---|
| GC-FID | DB-5, 30 m × 0.25 mm, 0.25 µm | 60 °C (1 min) → 280 °C (10 °C min⁻¹) | 9.14 min | 0.01% w/w | Baseline separation from co-eluting cyclohexanethiol; validated per CDG20 feed-additive method | [9] |
| GC-MS-SIM | Same column; m/z 158 | Isothermal 100 °C | 4.73 min | 5 ng | Confirms identity via ion ratio (m/z 115/97 ≈ 0.37) | |
| HPLC-RI | C₁₈, 250 × 4.6 mm, 5 µm | Acetonitrile : water 90 : 10 (v/v), 1 mL min⁻¹ | 3.21 min | 0.05% | Suitable when derivatised with 4-nitrobenzyl bromide to improve UV response | |
| Chiral GC | Cyclodextrin-TBDMS, 25 m × 0.25 mm | 70 °C → 150 °C (2 °C min⁻¹) | ee not detected | — | Racemate confirmed (no baseline enantioseparation) |
Method validation followed ICH Q2(R1): linearity r² > 0.999, precision RSD < 1.8% (n = 6), and accuracy 97.5–102.1% recovery across 50–150% spiking levels.